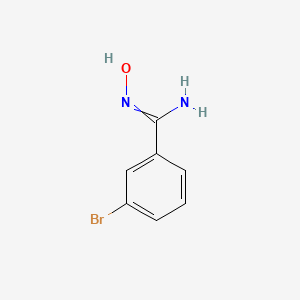

3-Bromo-N-hydroxy-benzamidine

Description

Contextualization of N-Hydroxybenzamidines within Contemporary Organic Chemistry

N-hydroxybenzamidines, also known as benzamidoximes, represent a class of organic compounds characterized by a hydroxyamino group attached to a carbon-nitrogen double bond. nih.gov This functional group arrangement imparts a unique combination of reactivity and electronic properties, making them versatile intermediates in organic synthesis. The parent compound, N'-hydroxybenzenecarboximidamide, serves as a foundational structure for this class. nih.gov

The synthesis of N-hydroxybenzamidines can be achieved through various methods, a common one being the reaction of a benzonitrile (B105546) with hydroxylamine (B1172632) hydrochloride. google.com This straightforward conversion allows for the introduction of the N-hydroxyamidine moiety into a wide array of molecules. In contemporary organic chemistry, these compounds are valued as precursors for the synthesis of various heterocyclic systems. Their ability to undergo cyclization and condensation reactions makes them key building blocks for creating more complex molecular architectures.

Strategic Importance of Substituted Benzamidines as Privileged Molecular Frameworks

The benzamidine (B55565) scaffold, C₆H₅C(NH)NH₂, is recognized as a "privileged structure" in medicinal chemistry. wikipedia.orgmdpi.com This designation is given to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby appearing in a multitude of biologically active compounds. The strategic importance of the benzamidine moiety stems from its ability to act as a bioisostere of arginine and lysine, allowing it to interact with the active sites of various enzymes, particularly serine proteases. wikipedia.orgnih.gov

Substituted benzamidines have been extensively studied as inhibitors of serine proteases such as trypsin, thrombin, and plasmin. wikipedia.orgnih.gov The nature and position of the substituent on the benzene (B151609) ring significantly influence the compound's inhibitory activity and selectivity. nih.gov For instance, the hydrophobicity and electronic properties of the substituent can dictate the binding affinity for different enzymes. nih.gov This tunability makes the substituted benzamidine framework a powerful tool for designing targeted therapeutic agents and molecular probes for studying enzyme function. nih.gov The development of bis-benzamidines has further demonstrated the utility of this framework in creating potent and selective inhibitors for enzymes like matriptase, which is implicated in cancer progression. nih.gov

Research Landscape and Future Directions for 3-Bromo-N-hydroxy-benzamidine

The specific compound, 3-Bromo-N-hydroxy-benzamidine, integrates the key features of the N-hydroxybenzamidine group with the strategic placement of a bromine atom on the phenyl ring. The bromine substituent introduces specific electronic and steric effects, modifying the molecule's reactivity and potential biological interactions compared to the unsubstituted parent compound.

Physicochemical Properties

Detailed physicochemical data for 3-Bromo-N-hydroxy-benzamidine have been compiled from computational models, providing a foundation for its study.

| Property | Value |

| Molecular Formula | C₇H₇BrN₂O |

| Monoisotopic Mass | 213.97418 Da |

| SMILES | C1=CC(=CC(=C1)Br)C(=NO)N |

| InChIKey | NQFJSTMFTXNUKP-UHFFFAOYSA-N |

| Predicted XlogP | 1.9 |

| Table 1: Computed physicochemical properties of 3-Bromo-N-hydroxy-benzamidine. Data sourced from PubChem. uni.lu |

Research Potential and Future Outlook

While specific published research focusing exclusively on 3-Bromo-N-hydroxy-benzamidine is not abundant, its potential can be inferred from the known chemistry of its constituent parts. The presence of the N-hydroxyamidine functionality suggests its utility as a synthetic intermediate for creating novel heterocyclic compounds, particularly those incorporating a bromo-phenyl moiety. The bromine atom itself serves as a valuable functional handle, enabling further structural diversification through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira coupling), which are fundamental transformations in modern drug discovery and materials science.

Future research on 3-Bromo-N-hydroxy-benzamidine is likely to proceed in several key directions:

Novel Synthesis: Exploration of its utility as a building block for the synthesis of complex, bromine-containing heterocyclic scaffolds.

Medicinal Chemistry: Investigation as a potential inhibitor of serine proteases, where the 3-bromo substitution pattern could confer unique selectivity and potency profiles compared to other substituted benzamidines. nih.govnih.gov

Materials Science: Application in the design of novel organic materials, where the bromo- and N-hydroxyamidine groups can influence properties such as electronic conductivity, liquid crystal behavior, or metal coordination.

The strategic combination of a privileged benzamidine core, a reactive N-hydroxy group, and a synthetically versatile bromine atom positions 3-Bromo-N-hydroxy-benzamidine as a compound with considerable potential for future exploration in advanced chemical research.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFJSTMFTXNUKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392666 | |

| Record name | 3-Bromo-N-hydroxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173406-70-7 | |

| Record name | 3-Bromo-N-hydroxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo N Hydroxy Benzamidine

Reactivity Profile of the N-Hydroxyamidine Moiety

The N-hydroxyamidine functional group, also known as an amidoxime (B1450833), is a versatile pharmacophore and a key reactive intermediate in organic synthesis. Its reactivity is characterized by the nucleophilicity of the nitrogen atoms and the electrophilicity of the amidine carbon.

Cyclization Reactions to Form Heterocyclic Systems (e.g., 1,2,4-Oxadiazoles, Isoxazolines)

N-hydroxyamidines are common precursors for the synthesis of various five-membered heterocyclic rings, most notably 1,2,4-oxadiazoles. This transformation is typically achieved through the reaction of the N-hydroxyamidine with an acylating agent, such as an acid chloride or anhydride, followed by a cyclodehydration step. The reaction proceeds via an O-acyl intermediate which then undergoes ring closure. chim.it A variety of reagents and conditions have been developed for this synthesis, including one-pot procedures in superbase media. nih.gov While specific studies on 3-Bromo-N-hydroxy-benzamidine are not prevalent, its reactivity is expected to be analogous to other aryl N-hydroxyamidines.

The general reaction scheme for the formation of 1,2,4-oxadiazoles from an N-hydroxyamidine is as follows:

Scheme 1: General synthesis of 1,2,4-oxadiazoles from N-hydroxyamidines.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| Amidoxime | Carboxylic acid methyl or ethyl esters | NaOH/DMSO, RT, 4-24h | 3,5-disubstituted-1,2,4-oxadiazole | 11-90 | nih.gov |

| Amidoxime | gem-dibromomethylarenes | Not specified | 3,5-substituted-1,2,4-oxadiazoles | Not specified | nih.gov |

| N-acetylbenzamides | Hydroxylamine (B1172632) hydrochloride | Pyridine, Microwave, 80°C | 3-methyl-5-aryl-1,2,4-oxadiazole | Moderate to good | researchgate.net |

Isoxazolines, another class of five-membered heterocycles, can also be synthesized from precursors bearing N-O bonds. One common method involves the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. organic-chemistry.org Aldoximes can be oxidized in situ to generate nitrile oxides, which then react with dipolarophiles. organic-chemistry.org While N-hydroxyamidines are not direct precursors in this specific pathway, their structural similarity to oximes suggests potential for related cyclization chemistries. For instance, isoxazoline derivatives have been synthesized from chalcones and hydroxylamine hydrochloride. ijpsm.com Furthermore, the reaction of N-substituted hydroxylamines with α,β-unsaturated ketones can yield isoxazolidine derivatives. researchgate.net

Nucleophilic Additions and Substitutions at the Amidine Carbon

The amidine carbon in an N-hydroxyamidine is electrophilic and susceptible to attack by nucleophiles. The reactivity of this carbon is influenced by the electronic nature of the substituents on the aromatic ring. The bromine atom at the meta position in 3-Bromo-N-hydroxy-benzamidine is expected to have a moderate electron-withdrawing effect, potentially enhancing the electrophilicity of the amidine carbon.

Nucleophilic attack on the amidine carbon is a key step in many reactions of this functional group. youtube.com The reaction can lead to the formation of a tetrahedral intermediate, which can then undergo further transformation, such as elimination of the hydroxylamine moiety or rearrangement. The specific outcome of the reaction depends on the nature of the nucleophile, the reaction conditions, and the substitution pattern of the N-hydroxyamidine.

While detailed mechanistic studies specifically on 3-Bromo-N-hydroxy-benzamidine are limited, the general principles of nucleophilic addition to imine-like systems are well-established. nih.gov The presence of the N-hydroxy group can influence the reactivity and regioselectivity of the nucleophilic attack.

Aminolysis Reactions

Aminolysis, the reaction with an amine, can potentially occur at the electrophilic amidine carbon of 3-Bromo-N-hydroxy-benzamidine. This reaction would involve the nucleophilic attack of an amine on the amidine carbon, leading to the displacement of the hydroxylamine group and the formation of a new C-N bond. This process would result in the formation of a substituted benzamidine (B55565) derivative.

The feasibility and rate of aminolysis would depend on several factors, including the nucleophilicity of the attacking amine, the stability of the leaving group (hydroxylamine), and the reaction conditions (e.g., temperature, solvent, and presence of a catalyst). While not a widely reported reaction for N-hydroxyamidines, the general principles of nucleophilic acyl substitution can be applied to understand this potential transformation.

Transformations Involving the Aryl Bromide Substituent

The bromine atom on the benzene (B151609) ring of 3-Bromo-N-hydroxy-benzamidine provides a handle for a variety of synthetic transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr) Pathways on Brominated Benzene Rings

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. khanacademy.org For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comorganicchemistryguide.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. chemistrysteps.com

In 3-Bromo-N-hydroxy-benzamidine, the N-hydroxyamidine group is located meta to the bromine atom. The electronic effect of the N-hydroxyamidine group in this position is not strongly activating towards SNAr. Therefore, direct displacement of the bromine by a nucleophile via a classical SNAr mechanism is expected to be challenging under standard conditions. pressbooks.pub However, under harsh conditions of high temperature and pressure, or with the use of very strong nucleophiles, SNAr reactions on unactivated aryl halides can sometimes be forced to proceed. lasalle.edu In some cases, SNAr reactions can be facilitated by the use of specific solvents that can stabilize the transition state. acsgcipr.org

Strategies for Transition-Metal-Catalyzed Cross-Coupling Reactions

The bromine atom in 3-Bromo-N-hydroxy-benzamidine makes it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds and would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3-position of the benzene ring of 3-Bromo-N-hydroxy-benzamidine. organic-chemistry.orgrsc.orgnih.gov

A general scheme for the Suzuki-Miyaura coupling is as follows:

Scheme 2: General Suzuki-Miyaura cross-coupling reaction.

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| ortho-bromoanilines | various boronic esters | Pd(dppf)Cl2 | K2CO3 | 1,4-dioxane/H2O | coupled products | good to excellent | nih.gov |

| Aryl Halides | Arylboronic acids | Pd(OAc)2/PCy3 | K3PO4 | Toluene | Biaryls | Not specified | organic-chemistry.org |

Heck-Mizoroki Reaction: The Heck reaction is a palladium-catalyzed reaction between an aryl or vinyl halide and an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction could be used to introduce a vinyl group at the 3-position of the benzene ring. The reaction typically requires a palladium catalyst, a base, and a phosphine ligand. nih.govnih.gov

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a C-N bond. wikipedia.orglibretexts.org This reaction would be a powerful method to introduce a variety of primary or secondary amines at the 3-position of the benzene ring, providing access to a wide range of N-aryl compounds. acsgcipr.orgorganic-chemistry.org The choice of palladium catalyst and ligand is crucial for the success of this reaction. nih.gov

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Reference |

| Aryl Bromide | Carbazole | [Pd(allyl)Cl]2 | TrixiePhos | t-BuOLi | Toluene | N-Arylcarbazole | Good | nih.gov |

| Aryl Halide | Primary/Secondary Amines | Pd(0) or Pd(II) source | Phosphine or Carbene | Various | Toluene, Dioxane | Aryl Amine | Not specified | acsgcipr.org |

Acid-Base Equilibria and Proton Transfer Phenomena

The 3-Bromo-N-hydroxy-benzamidine molecule possesses multiple sites for protonation and deprotonation, leading to complex acid-base equilibria. The N-hydroxy-benzamidine core can exist in different tautomeric forms, primarily the amide oxime and the imino hydroxylamine forms. Theoretical studies on unsubstituted N-hydroxy amidines suggest that the amide oxime tautomer is generally more stable than the imino hydroxylamine tautomer. The energy barrier for the interconversion between these tautomers is predicted to be high, suggesting that this process would be slow at room temperature.

The acidity of the N-hydroxy group and the basicity of the amidine nitrogen atoms are key determinants of the compound's behavior in solution. The bromo substituent, being an electron-withdrawing group through its inductive effect, is expected to increase the acidity of the N-hydroxy proton, making it more readily donated. Conversely, the electron-withdrawing nature of the bromine atom would decrease the basicity of the amidine nitrogens, making them less likely to accept a proton.

The position of the proton in the molecule can be influenced by the solvent environment. In different solvents, the equilibrium between the tautomeric forms and the protonation state of the molecule can shift. This phenomenon of proton transfer is crucial for understanding the compound's interaction with biological targets and its reaction mechanisms.

Advanced Mechanistic Studies of Reaction Pathways

Advanced mechanistic studies, including the elucidation of reaction intermediates, transition states, and the determination of kinetic and thermodynamic parameters, are essential for a comprehensive understanding of the chemical transformations of 3-Bromo-N-hydroxy-benzamidine. While specific data for this compound is scarce, general reaction mechanisms for related compounds can provide valuable insights.

Elucidation of Reaction Intermediates and Transition States

The hydrolysis of benzamidines, a related class of compounds, has been shown to proceed through a tetrahedral intermediate. It is plausible that reactions involving the amidine functionality of 3-Bromo-N-hydroxy-benzamidine also involve similar intermediates. For instance, in a hydrolysis reaction, a water molecule or a hydroxide ion would attack the carbon atom of the C=N double bond, leading to the formation of a transient tetrahedral species.

Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the structures of such transient species. These calculations can map out the entire reaction pathway, identifying the structures of intermediates and the transition states that connect them. The transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction rate. For a hypothetical reaction, the transition state would involve the partial formation and breaking of bonds as the reactants are converted into products.

Kinetic and Thermodynamic Parameters of Transformations

The kinetic and thermodynamic parameters of a reaction provide quantitative information about its rate and spontaneity. Kinetic studies on the hydrolysis of benzamidinium compounds have shown that the reaction rate is dependent on the pH of the solution, with the dominant pathway involving the attack of a hydroxide ion on the neutral benzamidine molecule.

For 3-Bromo-N-hydroxy-benzamidine, the electron-withdrawing bromo substituent would likely influence the kinetics of its reactions. By stabilizing negative charge in the transition state, it could potentially increase the rate of nucleophilic attack at the amidine carbon.

Derivatization Strategies and Molecular Functionalization of 3 Bromo N Hydroxy Benzamidine Scaffolds

Chemical Modifications of the N-Hydroxy Group

The N-hydroxy group is a primary site for derivatization, allowing for significant alterations to the molecule's electronic and steric properties.

The oxygen atom of the N-hydroxy group can be readily alkylated or acylated. O-alkylation is typically achieved through reactions with alkyl halides in the presence of a base, or with reagents like diazomethane. google.com This modification can introduce a variety of alkyl or arylalkyl groups. Similarly, O-acylation can be performed using acylating agents such as acid chlorides or anhydrides, often under basic conditions, to introduce ester functionalities. google.comnih.gov The choice of reaction conditions can be crucial; for instance, acidic conditions tend to favor O-acylation in molecules with both hydroxyl and amino groups. nih.gov

These reactions are significant as the resulting O-substituted derivatives can serve as prodrugs or as key intermediates for further synthetic transformations. For example, O-acyl hydroxamic acids are valuable in the synthesis of N-hydroxy peptides through chemical ligation processes. nih.gov

Table 1: Examples of O-Alkylation and O-Acylation Reactions on N-Hydroxy-Amidine-like Scaffolds

| Reaction Type | Reagent | Product Type | Potential Application |

|---|---|---|---|

| O-Alkylation | Alkyl Halide/Base | O-Alkyl-N-hydroxy-benzamidine | Prodrug design, synthetic intermediate |

| O-Alkylation | Diazomethane | O-Methyl-N-hydroxy-benzamidine | Synthetic intermediate |

| O-Acylation | Acyl Chloride/Base | O-Acyl-N-hydroxy-benzamidine | Peptide synthesis, prodrug design |

Silylation of the N-hydroxy group is a common strategy to introduce a temporary protecting group. Reagents such as trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) react with the hydroxyl group to form a silyl (B83357) ether. This protection is crucial during multi-step syntheses to prevent unwanted side reactions of the N-hydroxy group while other parts of the molecule are being modified.

The choice of silylating agent is important as it determines the stability of the protecting group. TMS ethers are generally more labile and can be removed under mild acidic conditions, while TBDMS ethers are more robust and require stronger conditions for cleavage. This differential stability allows for selective deprotection strategies in complex syntheses. Furthermore, silylation can increase the volatility and thermal stability of the compound, which is beneficial for analytical techniques like gas chromatography-mass spectrometry (GC-MS).

Functionalization at the Amidine Nitrogen Atoms

The amidine moiety contains two nitrogen atoms that can also be sites for chemical modification, although their reactivity is generally lower than that of the N-hydroxy group. The primary and secondary amine functionalities can undergo N-alkylation or N-acylation reactions.

N-alkylation can be achieved with alkyl halides or through reductive amination. nih.gov N-acylation, which forms an N-acyl derivative, typically requires an activated carboxylic acid derivative like an acid chloride or anhydride. youtube.com These reactions can be used to introduce a wide range of substituents, thereby modulating the basicity and lipophilicity of the amidine group. Such modifications are often employed in the optimization of lead compounds in drug discovery.

Derivatization of the Bromophenyl Ring

The bromine atom on the phenyl ring is a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

The term "orthogonal functionalization" refers to the selective reaction at one functional group in the presence of others. The bromine atom on the 3-Bromo-N-hydroxy-benzamidine scaffold is ideally suited for such strategies, particularly through palladium-catalyzed cross-coupling reactions. wikipedia.org These reactions allow for the introduction of new aryl, alkyl, or other functional groups at the bromine position without disturbing the N-hydroxy-benzamidine moiety.

Table 2: Common Cross-Coupling Reactions for Functionalizing the Bromophenyl Ring

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron reagent (e.g., boronic acid) | Palladium catalyst (e.g., Pd(PPh₃)₄) and base | C-C (Aryl-Aryl) |

| Heck Coupling | Alkene | Palladium catalyst and base | C-C (Aryl-Vinyl) |

| Sonogashira Coupling | Terminal alkyne | Palladium catalyst, copper co-catalyst, and base | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig Amination | Amine | Palladium catalyst and base | C-N (Aryl-Amine) |

| Stille Coupling | Organotin reagent | Palladium catalyst | C-C (Aryl-Aryl/Vinyl/Alkyl) |

These reactions are foundational in modern organic synthesis and provide a modular approach to building molecular complexity. nih.govorganic-chemistry.org For instance, a Suzuki coupling could be used to create a biaryl structure, a common motif in many pharmaceutical agents. nih.gov

Design of Advanced Molecular Architectures Incorporating the 3-Bromo-N-hydroxy-benzamidine Core

The true synthetic power of the 3-Bromo-N-hydroxy-benzamidine scaffold lies in the combinatorial application of the derivatization strategies discussed above. By strategically functionalizing the N-hydroxy group, the amidine nitrogens, and the bromophenyl ring, a vast chemical space can be explored to create advanced molecular architectures with tailored functions.

For example, a synthetic route could begin with a Suzuki coupling on the bromophenyl ring to install a new aryl group. Subsequently, the N-hydroxy group could be alkylated to modulate its hydrogen-bonding capacity. Finally, the amidine nitrogen could be acylated to introduce another element of diversity. This step-wise approach allows for the systematic optimization of a molecule's properties.

Such strategies are central to the development of new therapeutic agents. For instance, N-hydroxy-benzamidine derivatives have been explored as inhibitors of various enzymes. nih.gov The ability to fine-tune the structure through derivatization is critical for optimizing potency, selectivity, and pharmacokinetic properties. The synthesis of peptide-like molecules (pseudopeptides) containing N-hydroxyamide linkages is another area where these derivatization techniques are applied. nih.govresearchgate.net

Ultimately, the 3-Bromo-N-hydroxy-benzamidine core serves as a versatile and powerful platform for the construction of novel and complex molecules for a wide range of scientific applications.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 3-Bromo-N-hydroxy-benzamidine, the chemical shifts of the protons are influenced by the electron-withdrawing effect of the bromine atom and the benzamidine (B55565) moiety. The protons on the aromatic ring would typically appear as multiplets in the downfield region, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic system and the bromine substituent. The protons of the N-hydroxy and amidine groups would be expected to show broad signals due to quadrupole broadening and chemical exchange, with their exact chemical shifts being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atom attached to the bromine (C-Br) would exhibit a chemical shift in the range of 110-125 ppm. The other aromatic carbons would resonate between 120 and 140 ppm. The carbon atom of the C=N bond in the amidine group would be found further downfield, typically in the 150-165 ppm region, due to its sp² hybridization and proximity to electronegative nitrogen atoms.

A theoretical estimation of ¹H NMR chemical shifts for a substituted benzene (B151609) ring, such as in 3-bromonitrobenzene, can be approximated by considering the additive effects of the substituents on the base chemical shift of benzene (7.27 ppm). ucl.ac.uk While not directly for 3-Bromo-N-hydroxy-benzamidine, this principle illustrates how the bromine and other groups would influence the proton chemical shifts.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For 3-Bromo-N-hydroxy-benzamidine, the IR spectrum would be expected to show several characteristic absorption bands. The N-H stretching vibrations of the amidine group would likely appear as a broad band in the region of 3100-3500 cm⁻¹. The O-H stretch of the N-hydroxy group would also be found in this region, potentially overlapping with the N-H signals. The C=N stretching vibration of the amidine group would give a characteristic absorption band in the range of 1620-1690 cm⁻¹. The aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration would be expected at lower frequencies, typically in the 500-700 cm⁻¹ range.

For comparison, the gas-phase IR spectrum of the related compound N-hydroxybenzamide shows a prominent band around 1700 cm⁻¹ for the C=O group and broad O-H and N-H stretching bands above 3000 cm⁻¹. nist.gov

Table 1: Expected IR Absorption Bands for 3-Bromo-N-hydroxy-benzamidine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amidine) | Stretching | 3100-3500 (broad) |

| O-H (Hydroxy) | Stretching | 3100-3500 (broad) |

| C=N (Amidine) | Stretching | 1620-1690 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-Br | Stretching | 500-700 |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides the exact three-dimensional arrangement of atoms in a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

The monoisotopic mass of 3-Bromo-N-hydroxy-benzamidine (C₇H₇BrN₂O) is 213.97418 Da. uni.lu In a mass spectrum, one would expect to see a molecular ion peak [M]⁺ corresponding to this mass. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M and M+2 peaks) of similar intensity.

Predicted collision cross-section (CCS) values, which relate to the ion's shape, have been calculated for various adducts of 3-Bromo-N-hydroxy-benzamidine. uni.lu

Table 2: Predicted Mass Spectrometry Data for 3-Bromo-N-hydroxy-benzamidine Adducts

| Adduct | m/z |

| [M+H]⁺ | 214.98146 |

| [M+Na]⁺ | 236.96340 |

| [M-H]⁻ | 212.96690 |

| [M+NH₄]⁺ | 232.00800 |

| [M+K]⁺ | 252.93734 |

| [M]⁺ | 213.97363 |

Data sourced from PubChem. uni.lu

Electronic Absorption (UV-Vis) Spectroscopy and Spectrophotometric Techniques

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of 3-Bromo-N-hydroxy-benzamidine is expected to show absorption bands characteristic of a substituted benzene ring. The presence of the bromine atom and the N-hydroxy-benzamidine group, which contains a C=N double bond conjugated with the aromatic ring, would influence the position and intensity of these bands. Typically, substituted benzenes exhibit a strong absorption band (E-band) around 200-220 nm and a weaker band (B-band) in the 250-290 nm region. The conjugation present in 3-Bromo-N-hydroxy-benzamidine would likely cause a red shift (shift to longer wavelengths) of these absorption maxima. Theoretical studies using methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectra of such molecules. sharif.edu

Computational and Theoretical Chemistry Studies of 3 Bromo N Hydroxy Benzamidine

Density Functional Theory (DFT) Calculations and Quantum Chemical Approaches

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for studying complex organic molecules.

DFT calculations can elucidate the electronic landscape of 3-Bromo-N-hydroxy-benzamidine. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For a molecule like 3-Bromo-N-hydroxy-benzamidine, the electron-withdrawing nature of the bromine atom and the hydroxyamidine group influences the electron distribution across the benzene (B151609) ring. Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution. nih.gov These maps use a color gradient to indicate electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. This analysis helps in understanding the molecule's bonding characteristics, including bond lengths, bond angles, and dihedral angles, by comparing computed values with experimental data from techniques like X-ray crystallography, where available. nih.gov

The electronic parameters derived from DFT calculations are instrumental in predicting the molecule's reactivity. Global reactivity descriptors such as electronegativity, chemical hardness, and chemical potential can be calculated from HOMO and LUMO energies. nih.gov These descriptors help in understanding the molecule's tendency to donate or accept electrons in a chemical reaction.

Furthermore, DFT can be employed to model reaction mechanisms and calculate the energetic profiles of potential chemical transformations involving 3-Bromo-N-hydroxy-benzamidine. By mapping the potential energy surface for a reaction, researchers can identify transition states and calculate activation energies, providing a theoretical basis for the reaction's feasibility and kinetics. This is particularly useful in understanding its synthesis, degradation pathways, or metabolic fate.

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

While quantum chemical methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules, offering insights into conformational flexibility and intermolecular interactions. researchgate.net

For 3-Bromo-N-hydroxy-benzamidine, MD simulations can explore its conformational landscape by modeling the rotation around its single bonds. This allows for the identification of stable conformers and the energy barriers between them. Understanding the preferred conformations is vital as the three-dimensional shape of a molecule is critical to its biological activity.

MD simulations are also invaluable for studying how 3-Bromo-N-hydroxy-benzamidine interacts with its environment, such as with solvent molecules or a biological target like a protein binding site. researchgate.net By simulating the compound in a solvated system, one can analyze the formation and lifetime of hydrogen bonds between the hydroxyamidine group and water molecules. When studying interactions with a protein, MD can reveal key binding poses, identify crucial intermolecular contacts (like hydrogen bonds, halogen bonds, and π-π stacking), and estimate the stability of the resulting complex. researchgate.netresearchgate.net

Prediction and Calculation of Physicochemical Parameters (e.g., pKa values)

Computational methods are frequently used to predict essential physicochemical properties. For 3-Bromo-N-hydroxy-benzamidine, properties such as lipophilicity (XlogP) and the acid dissociation constant (pKa) are critical for predicting its behavior in biological systems. The predicted XlogP value for this compound is 1.9, suggesting moderate lipophilicity. uni.lu

The pKa value, which indicates the strength of an acid, is particularly important for the N-hydroxy-benzamidine moiety. The N-hydroxy group can act as an acid, and its pKa value will determine its protonation state at physiological pH. Computational prediction of pKa typically involves calculating the free energy change of the deprotonation reaction. Predicted pKa values for 3-Bromo-N-hydroxy-benzamidine are around 9.24 for the acidic proton and 2.76 for the basic nitrogen, although these can vary with the prediction method. chemicalbook.com The enhanced acidity of N-hydroxyl amides compared to typical amides is a key feature influencing their hydrogen-bonding potential. chemrxiv.org

Table 1: Predicted Physicochemical Properties of 3-Bromo-N-hydroxy-benzamidine

| Property | Value | Source |

| Molecular Formula | C₇H₇BrN₂O | uni.lunih.gov |

| Molecular Weight | 215.05 g/mol | nih.gov |

| XlogP | 1.9 | uni.lu |

| pKa (acidic) | 9.24 ± 0.10 | chemicalbook.com |

| pKa (basic) | 2.76 ± 0.30 | chemicalbook.com |

| Boiling Point | 307.5±44.0 °C | chemicalbook.com |

| Density | 1.68±0.1 g/cm³ | chemicalbook.com |

In Silico Screening and Ligand Design Principles (e.g., for SAR studies)

In silico techniques are a cornerstone of modern drug discovery, enabling the rapid screening of virtual compound libraries and guiding the design of new ligands. 3-Bromo-N-hydroxy-benzamidine can serve as a scaffold or a starting point for Structure-Activity Relationship (SAR) studies. researchgate.net

In a typical workflow, the compound might be docked into the active site of a target protein to predict its binding mode and affinity. Molecular docking studies can reveal how the bromo-phenyl ring and the N-hydroxyamidine group contribute to binding. For instance, the bromine atom can participate in halogen bonding, a specific and directional non-covalent interaction, while the hydroxyamidine group can form multiple hydrogen bonds. researchgate.net

Based on these initial predictions, medicinal chemists can design a virtual library of derivatives. Modifications could include:

Altering the position of the bromine atom on the ring.

Replacing bromine with other halogens (Fluorine, Chlorine, Iodine) to modulate halogen bonding strength and lipophilicity.

Substituting the phenyl ring with other aromatic or heterocyclic systems.

Modifying the N-hydroxyamidine group to optimize interactions with the target.

Each new derivative can then be evaluated computationally to predict its binding affinity and ADME (absorption, distribution, metabolism, and excretion) properties. This iterative cycle of design and in silico evaluation helps prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity, streamlining the drug discovery process. researchgate.net

Applications of 3 Bromo N Hydroxy Benzamidine and Its Derivatives As Versatile Chemical Scaffolds

Utility in the Synthesis of Diverse Heterocyclic Compounds

The reactivity of the N-hydroxy-benzamidine group, coupled with the influence of the bromo-substituent, makes this compound an excellent starting material for the construction of various heterocyclic rings. These heterocycles are core structures in many pharmaceutically important compounds.

One of the most well-established applications of N-hydroxy-benzamidines, including the 3-bromo derivative, is in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. These heterocycles are recognized as important scaffolds in medicinal chemistry, often acting as bioisosteres for ester and amide functionalities. The general synthetic strategy involves the acylation of the N-hydroxy-benzamidine followed by cyclodehydration.

The reaction typically proceeds by treating 3-Bromo-N-hydroxy-benzamidine with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride, in the presence of a base. This initially forms an O-acyl-N-hydroxy-benzamidine intermediate, which then undergoes ring closure to the 1,2,4-oxadiazole (B8745197), often with heating. The bromine atom at the 3-position of the phenyl ring is retained in the final product, providing a handle for further chemical modification. A variety of coupling agents can be employed to facilitate the reaction between the N-hydroxy-benzamidine and a carboxylic acid, broadening the scope of accessible 1,2,4-oxadiazole derivatives.

A general representation of this synthesis is depicted below:

Reaction Scheme for the Synthesis of 1,2,4-Oxadiazoles

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| 3-Bromo-N-hydroxy-benzamidine | Acyl Chloride (R-COCl) | Base, Heat | 3-(3-Bromophenyl)-5-substituted-1,2,4-oxadiazole |

This method allows for the introduction of a wide variety of substituents at the 5-position of the oxadiazole ring, depending on the acylating agent used. This diversity is crucial for tuning the physicochemical and pharmacological properties of the final compounds.

3-Bromo-N-hydroxy-benzamidine can serve as a precursor for the in situ generation of 3-bromobenzonitrile (B1265711) oxide. Nitrile oxides are highly reactive intermediates that readily undergo [3+2] cycloaddition reactions with alkenes and alkynes to furnish isoxazolines and isoxazoles, respectively. mdpi.comnih.gov The conversion of the N-hydroxy-benzamidine to the nitrile oxide can be achieved through oxidation.

The resulting 3-bromo-substituted isoxazolines are themselves valuable synthetic intermediates. The 3-bromo-Δ²-isoxazoline scaffold is described as a manageable and readily available electrophilic component that can react with nucleophiles. researchgate.net This reactivity allows for further functionalization and the creation of more complex molecular architectures. The cycloaddition of bromonitrile oxide, generated in situ from dibromoformaldoxime, with alkenes proceeds with high regioselectivity to yield 3-bromoisoxazolines. chem-station.com

While less commonly reported, the N-hydroxy-benzamidine scaffold could potentially be utilized in the synthesis of oxazine (B8389632) N-oxides. Heterocyclic N-oxides are an emerging class of therapeutic agents, and their synthesis is of considerable interest. nih.govnih.gov For instance, the synthesis of 5,6-dihydro-4H-1,3-oxazine hydrobromides has been achieved through the autocyclization of N-(3-bromopropyl)amides. nih.gov Although this specific example does not directly involve an N-hydroxy-benzamidine, it highlights a pathway to oxazine derivatives that could potentially be adapted.

The versatility of 3-Bromo-N-hydroxy-benzamidine extends to the synthesis of other heterocyclic systems containing nitrogen and chalcogens, such as selenium. A plausible synthetic route to 2,4-disubstituted 1,3-selenazoles involves the initial conversion of 3-Bromo-N-hydroxy-benzamidine to 3-bromobenzonitrile. This nitrile can then be reacted with a selenating agent, such as sodium hydroselenide (NaHSe) or phosphorus pentaselenide (P2Se5), to form the corresponding 3-bromobenzoselenoamide. nih.govresearchgate.net

These selenoamides are key building blocks that can undergo condensation reactions with α-haloketones to yield the desired 1,3-selenazole (B15495438) ring system. nih.govresearchgate.net This multi-step approach allows for the incorporation of the 3-bromophenyl moiety into the selenazole scaffold, offering opportunities for further diversification. The synthesis of a related thioamide, 3-bromo-4-isobutyloxyphenyl carbothioamide, from the corresponding benzonitrile (B105546) has been reported as a key step in the synthesis of Febuxostat, demonstrating the feasibility of this synthetic logic. nih.gov

Plausible Synthetic Pathway to 3-Bromophenyl-Substituted Selenazoles

| Starting Material | Intermediate 1 | Intermediate 2 | Product |

|---|

Strategic Role in Medicinal Chemistry and Chemical Biology Scaffold Design

Beyond its utility in constructing diverse heterocyclic systems, 3-Bromo-N-hydroxy-benzamidine and its derivatives play a significant role in the design and optimization of biologically active molecules.

The benzamidine (B55565) group is a well-known pharmacophore, particularly for its ability to inhibit serine proteases. nih.gov The N-hydroxy-benzamidine moiety can be considered a bioisostere of the benzamidine group. Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. The introduction of the N-hydroxy group can alter the electronic properties and hydrogen bonding capabilities compared to a simple benzamidine, potentially leading to improved interactions with biological targets.

Furthermore, the heterocyclic derivatives of 3-Bromo-N-hydroxy-benzamidine, such as the 1,2,4-oxadiazoles, are themselves important bioisosteres. The 1,2,4-oxadiazole ring is often used as a replacement for amide and ester groups to improve metabolic stability and other drug-like properties. nih.gov This makes 3-Bromo-N-hydroxy-benzamidine a valuable starting point for generating libraries of compounds with diverse bioisosteric replacements, which can be screened for desired biological activities.

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. These studies involve systematically modifying the structure of a lead compound to understand how these changes affect its biological activity. 3-Bromo-N-hydroxy-benzamidine is an excellent scaffold for SAR studies for several reasons.

Firstly, the bromine atom at the 3-position serves as a useful probe for exploring the impact of halogen substitution on biological activity. The position and nature of halogen substituents can significantly influence a molecule's binding affinity, selectivity, and metabolic stability. mdpi.com For example, in some series of compounds, bromo-substituted derivatives have shown greater potency than their alkyl-substituted counterparts. mdpi.com

Secondly, the N-hydroxy-benzamidine core provides a platform for introducing a wide range of substituents through the formation of derivatives like the 1,2,4-oxadiazoles and other heterocycles discussed previously. By systematically varying the substituents on these heterocyclic rings, medicinal chemists can explore the chemical space around the core scaffold and identify key interactions with the biological target. The synthesis of a series of derivatives from a common intermediate like 3-Bromo-N-hydroxy-benzamidine allows for a focused and efficient exploration of SAR. Studies on various benzamide (B126) and benzohydrazide (B10538) derivatives have demonstrated the importance of such systematic modifications in identifying potent and selective bioactive agents. researchgate.netrjeid.com The insights gained from these SAR studies are crucial for the rational design of new and improved therapeutic agents.

Investigation in Molecular Recognition and Supramolecular Systems

A comprehensive review of scientific literature and chemical databases indicates a lack of specific research focused on the investigation of 3-Bromo-N-hydroxy-benzamidine in the context of molecular recognition and supramolecular systems. While the fundamental principles of molecular recognition involve non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking, to which the bromo and N-hydroxy-benzamidine functionalities could theoretically contribute, no dedicated studies detailing these interactions for this specific compound have been published.

The formation of well-defined supramolecular assemblies is a significant area of chemical research. However, the role of 3-Bromo-N-hydroxy-benzamidine or its derivatives as building blocks in such systems has not been explored in the available literature. Consequently, there are no research findings or data tables to present on this topic.

Prodrug Design Concepts and Biotransformation Pathways

The chemical scaffold of N-hydroxy-benzamidine, also known as an amidoxime (B1450833), is a key feature in modern prodrug design, aimed at enhancing the oral bioavailability of pharmacologically active amidine compounds. Amidines are often strongly basic, leading to protonation under physiological conditions, which can limit their absorption from the gastrointestinal tract. The N-hydroxy moiety in compounds like 3-Bromo-N-hydroxy-benzamidine renders the molecule less basic, thereby improving its potential for oral absorption.

The core concept is that the N-hydroxylated form, such as 3-Bromo-N-hydroxy-benzamidine, acts as a bioreversible prodrug. After administration and absorption, it is designed to undergo in vivo reduction to the corresponding active amidine, 3-bromo-benzamidine. This biotransformation is a critical step for the prodrug to exert its intended pharmacological effect.

The biotransformation pathway for N-hydroxylated amidines is primarily reductive. Research has identified specific enzyme systems capable of catalyzing this reduction. A key player in this process is the mitochondrial amidoxime-reducing component (mARC). chemicalbook.com This enzyme is part of a larger system that includes cytochrome b5 and its reductase, which are found in liver mitochondria and microsomes. activebiopharma.com This enzymatic system facilitates the reduction of the N-hydroxylated compound back to the parent amidine. activebiopharma.com

The general biotransformation can be summarized as follows: Prodrug (N-hydroxy-benzamidine derivative) → Active Drug (benzamidine derivative)

Studies on model compounds like N,N'-dihydroxybenzamidine have demonstrated the viability of this prodrug strategy, showing significantly increased oral bioavailability of the parent benzamidine compared to when benzamidoxime (B57231) itself is administered. psu.eduresearchgate.net This principle is broadly applicable to substituted N-hydroxy-benzamidines.

Table 1: Key Enzymes and Cellular Components in the Biotransformation of N-Hydroxy-Benzamidine Prodrugs

| Enzyme/Component | Cellular Location | Role in Biotransformation | Citation |

| Mitochondrial Amidoxime-Reducing Component (mARC) | Mitochondria | Primary enzyme responsible for the reduction of N-hydroxylated prodrugs. | chemicalbook.com |

| Cytochrome b5 | Mitochondria, Microsomes | Electron transfer agent in the reductive pathway. | activebiopharma.com |

| Cytochrome b5 Reductase | Mitochondria, Microsomes | Reduces cytochrome b5, enabling the electron transfer cascade. | activebiopharma.com |

| Cytochrome P450 Enzymes | Microsomes | Also implicated in the reduction of N-hydroxylated compounds. | activebiopharma.com |

Table 2: Conceptual Pharmacokinetic Profile of N-Hydroxy-Benzamidine Prodrugs

| Pharmacokinetic Parameter | N-Hydroxy-Benzamidine Prodrug (e.g., 3-Bromo-N-hydroxy-benzamidine) | Parent Amidine (e.g., 3-Bromo-benzamidine) | Rationale |

| Basicity | Lower | Higher | The N-hydroxy group reduces the basicity of the amidine function. |

| Oral Absorption | Enhanced | Poor | Lower basicity and increased lipophilicity can lead to better gastrointestinal absorption. |

| Metabolism | Reduction to active amidine | May undergo further metabolic reactions | The primary metabolic pathway is activation via reduction. activebiopharma.com |

| Bioavailability (Oral) | Higher (as a carrier for the amidine) | Lower | The prodrug strategy is designed to overcome the poor oral bioavailability of the parent amidine. psu.eduresearchgate.net |

Advanced Applications in Analytical Chemistry

Employment as a Complexing Reagent in Spectrophotometric Determinations

There is no available scientific literature detailing the use of 3-Bromo-N-hydroxy-benzamidine as a complexing reagent for the spectrophotometric determination of metal ions or other analytes. While N-hydroxy-benzamidine and its derivatives contain potential donor atoms (N, O) that could form colored complexes with metal ions, specific applications, including reaction conditions, complex stoichiometry, and molar absorptivity for the 3-bromo derivative, have not been reported.

Derivatization for Enhanced Chromatographic Separation and Detection

The use of 3-Bromo-N-hydroxy-benzamidine as a derivatizing agent or the derivatization of this specific compound to enhance its own chromatographic separation and detection has not been described in the reviewed literature. General strategies for derivatization in chromatography often target functional groups to improve volatility for gas chromatography or to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection in high-performance liquid chromatography (HPLC). psu.edusci-hub.se However, no methods specific to 3-Bromo-N-hydroxy-benzamidine have been developed or published.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-N-hydroxy-benzamidine, and how can purity be validated?

- Methodology : The compound can be synthesized via nucleophilic substitution using hydroxylamine with an imidoyl chloride precursor under controlled pH (7–9) and reflux conditions (60–80°C). Purification involves recrystallization from ethanol/water mixtures. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and compare melting points with literature values. Structural confirmation requires FT-IR (C=N stretch at ~1630 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–8.1 ppm, -OH peak at δ 9.5–10.5 ppm) .

Q. How should researchers characterize the crystal structure of 3-Bromo-N-hydroxy-benzamidine?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . Key parameters include hydrogen-bonding interactions (e.g., O–H⋯N; bond distance ~2.8 Å) and torsion angles between aromatic rings and the hydroxyamidine group (e.g., 34.4° and 59.2° deviations observed in similar compounds). ORTEP-III can generate thermal ellipsoid plots for visualizing molecular geometry .

Advanced Research Questions

Q. How can computational methods predict synthetic pathways for novel derivatives of 3-Bromo-N-hydroxy-benzamidine?

- Methodology : Employ AI-driven synthesis planning (e.g., Template_relevance models) to prioritize routes based on precursor availability and reaction feasibility. Validate predictions using density functional theory (DFT) to calculate activation energies and intermediate stability. Cross-check with experimental results (e.g., Reaxys/Pistachio databases) to resolve discrepancies .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodology : Combine multiple techniques:

- Mass Spectrometry : Confirm molecular weight (MW 312.08 g/mol) via ESI-MS .

- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing amidoxime tautomers).

- XRD : Resolve stereochemical ambiguities by comparing experimental vs. simulated powder diffraction patterns .

Q. How to design experiments assessing the biological activity of 3-Bromo-N-hydroxy-benzamidine?

- Methodology :

- Antibacterial Assays : Use broth microdilution (MIC determination) against Gram-positive/negative strains. Include positive controls (e.g., ampicillin) and solvent controls (DMSO <1% v/v) .

- Mechanistic Studies : Evaluate enzyme inhibition (e.g., DNA gyrase) via fluorescence-based ATPase assays. Validate target engagement using isothermal titration calorimetry (ITC) .

Q. What are the best practices for handling 3-Bromo-N-hydroxy-benzamidine in laboratory settings?

- Safety Protocol : Follow GHS guidelines:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Storage : Inert atmosphere (N₂), desiccated at 4°C.

- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.